BACE-1 Catalytic Efficiency
Mca-SEVNLDAEFK(Dnp) exhibits a catalytic efficiency (kcat/Km) for BACE-1 of 17.1 s⁻¹·μM⁻¹ (calculated from Km = 0.7 μM and kcat = 12 s⁻¹ [1]). In contrast, the wild‑type APP sequence (SEVKMDAEFR) has a reported kcat/Km of 0.028 s⁻¹·μM⁻¹ (Km = 7 μM, kcat = 0.002 s⁻¹) [2]. This represents a ~600‑fold improvement in enzymatic efficiency, directly attributable to the Swedish mutation present in the target compound.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 17.1 s⁻¹·μM⁻¹ (Km = 0.7 μM, kcat = 12 s⁻¹) |
| Comparator Or Baseline | Wild‑type APP sequence (SEVKMDAEFR): 0.028 s⁻¹·μM⁻¹ (Km = 7 μM, kcat = 0.002 s⁻¹) |
| Quantified Difference | ~600‑fold higher |
| Conditions | BACE‑1 enzyme assay, pH 4.5, room temperature [1][2] |
Why This Matters
The substantially higher catalytic efficiency ensures robust signal generation even at low enzyme concentrations, improving assay sensitivity and reducing substrate consumption in high‑throughput screens.
- [1] Apeptides. Mca-SEVNLDAEFK(Dnp)-NH2 technical datasheet. Published 2025-03-17. View Source
- [2] Küng E, et al. BACE displays poor kinetic constants toward its known substrates (wild-type substrate, SEVKMDAEFR, Km = 7 μM, kcat = 0.002 s⁻¹; Swedish mutant, SEVNLDAEFR, Km = 9 μM, kcat = 0.02 s⁻¹). Data extracted from scite.ai. View Source
